1,2,3-Benzothiadiazole

Description

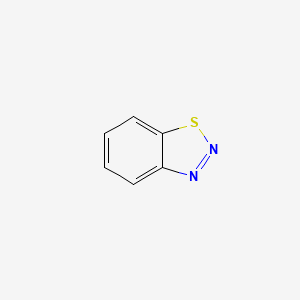

Structure

3D Structure

Properties

IUPAC Name |

1,2,3-benzothiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2S/c1-2-4-6-5(3-1)7-8-9-6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNQJDLTXOVEEFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=NS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00181747 | |

| Record name | Benzo-1,2,3-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00181747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

273-77-8 | |

| Record name | 1,2,3-Benzothiadiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=273-77-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzo-1,2,3-thiadiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000273778 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 273-77-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111919 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzo-1,2,3-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00181747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3-benzothiadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.446 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2,3-Benzothiadiazole | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R3PA3EL3RP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Physical and chemical properties of 1,2,3-Benzothiadiazole

An In-Depth Technical Guide to the Physical and Chemical Properties of 1,2,3-Benzothiadiazole

Introduction

This compound is a bicyclic aromatic heterocyclic compound, structurally characterized by a benzene ring fused to a 1,2,3-thiadiazole ring.[1] This planar, 10-π electron system is a colorless solid soluble in many organic solvents.[1] While the parent molecule itself has limited direct commercial applications, its derivatives are of significant interest in various fields, particularly in agriculture and medicinal chemistry.[1][2][3] The unique electronic properties and reactivity of the benzothiadiazole scaffold make it a valuable building block for the synthesis of complex functional molecules.[4][5][6] This guide provides a comprehensive overview of the core physical and chemical properties of this compound, intended for researchers, chemists, and professionals in drug development. We will delve into its structural characteristics, spectroscopic signature, chemical reactivity, and established synthesis protocols, offering insights grounded in established scientific literature.

Physicochemical and Structural Properties

The fundamental physical and structural characteristics of this compound are crucial for its handling, characterization, and application in synthesis. These properties are summarized in the table below.

Core Physicochemical Data

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₄N₂S | [1][7][8] |

| Molar Mass | 136.17 g/mol | [1][8][9] |

| Appearance | Colorless solid; Yellow to orange crystalline solid | [1][4] |

| Melting Point | 36–37 °C (97–99 °F) | [1] |

| Boiling Point | 220.5 °C (428.9 °F) | [1] |

| Density | 1.499 g/cm³ | [1] |

| Solubility | Soluble in organic solvents; low solubility in water | [1][4][10] |

| pKa (Dissociation Constant) | 2.84 ± 0.04 at 25°C | [11] |

| LogP | 1.69 | [7] |

Molecular Structure and Bonding

This compound is a planar molecule, a characteristic that facilitates π-stacking interactions in condensed phases.[1] As a 10-electron system, it exhibits aromaticity, similar to naphthalene.[1] X-ray crystallography studies have elucidated its precise bond lengths and angles. The bond distances within the thiadiazole ring, specifically the N-N bond (128 pm) and the S-N bond (171 pm), indicate significant multiple bond character.[1] This delocalization of electrons across the bicyclic system is fundamental to its chemical stability and reactivity.

Spectroscopic Characterization

Accurate identification and structural elucidation of this compound rely on a combination of modern spectroscopic techniques. The following section details the expected spectral data and provides a generalized protocol for analysis.

Summary of Spectroscopic Data

| Technique | Observation | Reference(s) |

| ¹H NMR | Signals corresponding to the four protons on the benzene ring. | [12][13] |

| ¹³C NMR | Signals corresponding to the six carbons of the benzene ring. | [14][15] |

| IR Spectroscopy | Characteristic peaks for C-H aromatic stretching and ring vibrations. | [14] |

| UV-Vis Spectroscopy | Absorption maxima (λmax) at 264 nm and 306 nm (in hexane). | [16][17] |

| Mass Spectrometry (EI) | Molecular ion peak (M+) at m/z 136. | [9] |

Experimental Protocol: Spectroscopic Analysis

Objective: To confirm the identity and purity of a synthesized sample of this compound.

Methodology:

-

Sample Preparation:

-

NMR: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃).

-

IR: Prepare a thin film of the sample on a salt plate (NaCl or KBr) if it is a liquid or low-melting solid, or prepare a KBr pellet for a solid sample.

-

UV-Vis: Prepare a dilute solution of the sample in a UV-grade solvent (e.g., hexane) to achieve an absorbance between 0.1 and 1.0 AU.[18]

-

MS: Prepare a dilute solution in a volatile solvent like methanol or dichloromethane for direct infusion.

-

-

Instrumentation and Acquisition:

-

NMR: Utilize a 300 MHz or higher field NMR spectrometer. Acquire a standard ¹H spectrum followed by a proton-decoupled ¹³C spectrum.

-

IR: Use a Fourier-Transform Infrared (FTIR) spectrometer. Collect the spectrum over a range of 4000-400 cm⁻¹.

-

UV-Vis: Use a dual-beam UV-Vis spectrophotometer. Scan the sample from 200 to 400 nm using a quartz cuvette, with the pure solvent as a reference.[18]

-

MS: Employ an electron ionization (EI) mass spectrometer to obtain the mass spectrum.

-

-

Data Analysis:

-

Compare the acquired spectra with reference data from the literature and spectral databases.[9][12]

-

¹H NMR: Confirm the presence of four aromatic protons with appropriate chemical shifts and coupling patterns.

-

¹³C NMR: Verify the signals for the six aromatic carbons.

-

IR: Identify characteristic peaks for the aromatic C-H and C=C bonds.

-

MS: Confirm the molecular weight by identifying the molecular ion peak at m/z = 136.[9]

-

Caption: Experimental workflow for spectroscopic characterization.

Chemical Reactivity and Stability

Stability

This compound is a stable aromatic compound under standard conditions. However, it undergoes thermal decomposition at elevated temperatures. This process involves the loss of a nitrogen molecule (N₂) to form a reactive intermediate, which can then dimerize to yield thianthrene.[19] The study of its thermal decomposition provides insights into the fundamental reactivity of the thiadiazole ring system.[19][20]

Reactivity

-

Basicity: this compound is a very weak base, with a pKa of 2.84 for its conjugate acid.[11] Protonation and subsequent alkylation reactions occur exclusively at the N3 position, leading to the formation of 3-amino quaternary salts.[1][11]

-

Aromatic Substitution: The benzothiadiazole ring system is electron-deficient, making it less nucleophilic than hydrocarbons like naphthalene.[1] Consequently, electrophilic aromatic substitution reactions, such as nitration, are slow.[1] Due to this decreased reactivity, many substituted derivatives of this compound are not synthesized by direct functionalization of the parent molecule. Instead, they are typically prepared from precursor 2-aminothiophenols that already bear the desired substituents.[1]

Synthesis and Preparation

The synthesis of this compound is well-established, with the primary methods originating from readily available precursors.

Method 1: Diazotization of 2-Aminothiophenol

This is the most common and direct route, first reported in 1887.[1] The reaction involves the diazotization of 2-aminothiophenol using sodium nitrite in an acidic medium.

Experimental Protocol:

-

Preparation: Prepare a solution of 2-aminothiophenol (1 equivalent) in an appropriate aqueous acid (e.g., HCl). Cool the solution to 0-5 °C in an ice bath.

-

Diazotization: Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise to the 2-aminothiophenol solution, maintaining the temperature below 5 °C. Vigorous stirring is essential.

-

Reaction: Stir the reaction mixture at 0-5 °C for 30-60 minutes after the addition is complete. The formation of the product is often indicated by a color change or precipitation.

-

Workup: Extract the product from the aqueous mixture using an organic solvent such as ethyl acetate.

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by crystallization from a suitable solvent like petroleum ether.[16][17]

Caption: Synthesis workflow via diazotization of 2-aminothiophenol.

Method 2: The Herz Reaction

An alternative pathway to substituted benzothiadiazoles is the Herz reaction, which utilizes anilines as starting materials.[1] The aniline is treated with disulfur dichloride (S₂Cl₂) to form an intermediate 1,3,2-benzothiazathiolium salt. Subsequent diazotization completes the formation of the this compound ring. A key limitation of this method is that starting with aniline itself does not yield the parent this compound; instead, it produces the 6-chloro derivative.[1]

Applications in Research and Drug Development

While this compound itself has few direct large-scale uses, its structural motif is of great importance. It serves as a foundational scaffold for creating a wide range of derivatives with significant biological activity.

-

Agrochemicals: The most notable commercial application of a this compound derivative is Acibenzolar-S-methyl, a potent fungicide used for plant protection.[1]

-

Drug Discovery: The broader class of benzothiadiazoles (including isomers) is a "privileged scaffold" in medicinal chemistry.[21] Derivatives have been extensively investigated and patented for a multitude of therapeutic applications, including anticancer, anti-inflammatory, antiviral, and antibacterial agents.[3][5][6][22] The rigid, aromatic nature of the ring system makes it an excellent core for designing molecules that can fit into specific enzyme active sites or protein-protein interaction domains.

Conclusion

This compound is a fundamentally important heterocyclic compound with well-defined physical, chemical, and spectroscopic properties. Its planar, aromatic structure and specific reactivity profile make it a stable and predictable chemical entity. While its direct applications are limited, its true value lies in its role as a versatile synthetic building block. The knowledge of its core properties, reactivity, and synthesis is essential for chemists and researchers aiming to develop novel agrochemicals, pharmaceuticals, and functional materials built upon this valuable scaffold.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pcbiochemres.com [pcbiochemres.com]

- 4. CAS 273-77-8: this compound | CymitQuimica [cymitquimica.com]

- 5. Current trends of benzothiazoles in drug discovery: a patent review (2015-2020) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. This compound | CAS#:273-77-8 | Chemsrc [chemsrc.com]

- 8. This compound | C6H4N2S | CID 67505 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound [webbook.nist.gov]

- 10. benchchem.com [benchchem.com]

- 11. 1,2,3-Benzothiadiazolium salts. Part II. The basicity of this compound - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 12. This compound(273-77-8) 1H NMR [m.chemicalbook.com]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 16. This compound | 273-77-8 [chemicalbook.com]

- 17. guidechem.com [guidechem.com]

- 18. benchchem.com [benchchem.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. benchchem.com [benchchem.com]

- 22. Benzothiazole: A versatile molecular scaffold for modern drug delivery and therapeutic innovation [aristonpubs.com]

A Technical Guide to the Spectroscopic Analysis of 1,2,3-Benzothiadiazole by Nuclear Magnetic Resonance (NMR)

Introduction: 1,2,3-Benzothiadiazole is a bicyclic heteroaromatic compound composed of a benzene ring fused to a 1,2,3-thiadiazole ring.[1] This planar, 10-π-electron system is a key structural motif in various fields, including medicinal chemistry and materials science.[2][3] Accurate structural elucidation is fundamental to understanding its reactivity and function. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for unambiguously determining the molecular structure of such compounds in solution. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of this compound, grounded in foundational principles and field-proven experimental protocols.

Part 1: Foundational Principles & Experimental Design

Core NMR Principles for Heteroaromatic Systems

The NMR spectrum of a heteroaromatic molecule like this compound is governed by the intricate interplay of electronic effects. The chemical shifts (δ) of its protons and carbons are primarily influenced by:

-

Aromatic Ring Current: The delocalized π-electrons in the bicyclic system generate a powerful local magnetic field. This field strongly deshields the protons attached to the benzene ring, causing their signals to appear at a high chemical shift (typically >7.0 ppm).

-

Electron Density: The electron-withdrawing nature of the fused thiadiazole ring modulates the electron density across the benzene ring. This effect, transmitted through both inductive and resonance pathways, causes subtle but predictable variations in the chemical shifts of the individual protons and carbons.

-

Anisotropy of Heteroatoms: The lone pairs of electrons on the nitrogen and sulfur atoms create anisotropic magnetic fields that can either shield or deshield nearby nuclei, depending on their spatial orientation relative to the applied magnetic field.

Causality in Experimental Choices: Solvent Selection

The choice of a deuterated solvent is a critical experimental parameter that can significantly impact the resulting spectrum.[4]

-

Deuterated Chloroform (CDCl₃): As a relatively non-polar solvent, CDCl₃ is an excellent first choice for many organic molecules, including this compound, provided solubility is adequate. Its residual proton signal (δ ≈ 7.26 ppm) is a sharp singlet that rarely obscures signals of interest in the aromatic region.[4]

-

Deuterated Dimethyl Sulfoxide (DMSO-d₆): For compounds with lower solubility, the highly polar DMSO-d₆ is a superior choice.[2] However, its residual proton signal is a quintet around δ 2.50 ppm, and it can absorb atmospheric water, which appears as a broad singlet around δ 3.33 ppm.[4] These signals are well away from the aromatic region and thus do not typically interfere with the analysis of this compound.

The selection is therefore a balance between ensuring complete dissolution of the analyte to obtain high-resolution spectra and choosing a solvent whose residual signals do not overlap with the analyte's signals.

Part 2: Standardized Protocol for NMR Analysis

A self-validating protocol ensures reproducibility and accuracy. The following details a robust workflow for acquiring high-quality NMR data for this compound.

Experimental Protocol: Sample Preparation & Data Acquisition

-

Sample Preparation:

-

Weigh approximately 5-10 mg of purified this compound.

-

Transfer the solid into a clean, dry 5 mm NMR tube.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Cap the NMR tube and gently vortex or sonicate until the sample is fully dissolved, ensuring a clear, homogeneous solution.

-

-

¹H NMR Acquisition (400 MHz Spectrometer):

-

Tuning and Shimming: Insert the sample into the spectrometer and perform automated tuning, matching, and shimming procedures to optimize the magnetic field homogeneity.

-

Acquisition Parameters:

-

Pulse Program: Standard single-pulse (zg30).

-

Spectral Width: 12-15 ppm, centered around 6 ppm.

-

Acquisition Time: ~2-3 seconds.

-

Relaxation Delay (d1): 2-5 seconds to ensure full relaxation of aromatic protons.

-

Number of Scans (ns): 8-16 scans for sufficient signal-to-noise ratio.

-

-

-

¹³C NMR Acquisition (100 MHz Spectrometer):

-

Acquisition Parameters:

-

Pulse Program: Standard proton-decoupled (zgpg30).

-

Spectral Width: ~220-250 ppm, centered around 110 ppm.

-

Acquisition Time: ~1-1.5 seconds.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans (ns): 1024-4096 scans, as the ¹³C isotope has a low natural abundance.

-

-

Visualization: NMR Experimental Workflow

Caption: Standard workflow for NMR sample preparation and data acquisition.

Part 3: In-Depth Spectral Interpretation

The planar structure of this compound (C₆H₄N₂S) possesses a plane of symmetry, which dictates the appearance of its NMR spectra.

¹H NMR Spectrum Analysis

The four protons on the benzene ring (H-4, H-5, H-6, H-7) form a symmetric AA'BB' spin system. This results in two complex, mirror-image multiplets rather than simple doublets and triplets.

-

H-4 and H-7: These protons are adjacent to the electron-deficient thiadiazole ring and are the most deshielded. They are expected to resonate downfield.

-

H-5 and H-6: These protons are further from the hetero-ring and are expected to resonate slightly upfield relative to H-4 and H-7.

The spectrum for the isomeric 2,1,3-Benzothiadiazole in CDCl₃ shows two multiplets at approximately δ 7.97 and δ 7.53 ppm.[5] A similar pattern is expected for the 1,2,3-isomer, with two distinct multiplets in the aromatic region.

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H-4, H-7 | 7.9 - 8.2 | Multiplet (AA') |

| H-5, H-6 | 7.4 - 7.6 | Multiplet (BB') |

¹³C NMR Spectrum Analysis

Due to the molecule's symmetry, the ¹³C NMR spectrum is expected to show only four signals: two for the protonated carbons and two for the quaternary carbons at the ring fusion.

-

C-3a and C-7a (Quaternary): These carbons are part of the ring fusion and are directly bonded to nitrogen or sulfur. They are expected to appear significantly downfield.

-

C-4 and C-7 (Protonated): These carbons are adjacent to the ring fusion and will be influenced by the heteroatoms.

-

C-5 and C-6 (Protonated): These carbons are the most shielded among the aromatic carbons.

Spectral database information suggests the presence of signals in the aromatic region, consistent with this type of structure.[1]

Table 2: Typical ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-3a, C-7a | 145 - 155 |

| C-4, C-7 | 125 - 135 |

| C-5, C-6 | 120 - 128 |

Visualization: Structure and Proton Numbering

Caption: Structure of this compound with IUPAC numbering.

Part 4: Trustworthiness and Advanced Validation

While 1D NMR provides foundational data, its interpretation, especially for complex spin systems, must be validated. Two-dimensional (2D) NMR experiments provide a self-validating system by revealing correlations between nuclei.

-

COSY (Correlation Spectroscopy): This experiment would show correlations between adjacent, coupled protons. For this compound, a COSY spectrum would confirm the coupling between the H-4/H-5 and H-6/H-7 protons, helping to delineate the two multiplets.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached. An HSQC spectrum would definitively link the proton signals (H-4/7 and H-5/6) to their corresponding carbon signals (C-4/7 and C-5/6), providing unambiguous assignment of the protonated carbons.

By integrating 1D and 2D NMR data, researchers can achieve a complete and validated structural assignment of this compound and its derivatives, ensuring the highest level of scientific integrity.

References

The Multifaceted Biological Activities of 1,2,3-Benzothiadiazole Derivatives: A Technical Guide for Drug Discovery

Abstract

The 1,2,3-benzothiadiazole scaffold, a unique heterocyclic entity, has garnered significant attention in medicinal chemistry and agrochemical research. This technical guide provides an in-depth exploration of the diverse biological activities exhibited by this compound derivatives, with a focus on their potential as therapeutic agents and plant protectants. We will delve into their mechanisms of action, supported by quantitative data, and provide detailed experimental protocols for their evaluation. This guide is intended for researchers, scientists, and professionals in the fields of drug development and crop science who are interested in the potential of this versatile chemical scaffold.

Introduction: The this compound Core

This compound is a bicyclic aromatic compound composed of a benzene ring fused to a 1,2,3-thiadiazole ring.[1] This unique structural motif imparts a range of physicochemical properties that make it a privileged scaffold in the design of biologically active molecules. The presence of sulfur and nitrogen atoms in the heterocyclic ring allows for diverse chemical modifications, enabling the fine-tuning of their pharmacological profiles.[2] The synthesis of the this compound core is often achieved through the diazotization of 2-aminothiophenol or its disulfide with sodium nitrite.[1]

This guide will systematically explore the prominent biological activities of this compound derivatives, including their well-established role in inducing systemic acquired resistance (SAR) in plants, as well as their emerging potential as anticancer, antifungal, antibacterial, and antiviral agents.

Plant Health: Induction of Systemic Acquired Resistance (SAR)

One of the most well-documented biological activities of this compound derivatives is their ability to induce systemic acquired resistance (SAR) in plants, acting as "plant activators" or "plant defense inducers."[3][4] SAR is a broad-spectrum, long-lasting defense mechanism in plants that is effective against a wide range of pathogens, including fungi, bacteria, and viruses.[5][6]

Mechanism of Action in SAR

Benzothiadiazole (BTH), a key derivative, triggers the SAR signal transduction pathway.[3][5] BTH treatment leads to the accumulation of pathogenesis-related (PR) gene mRNAs, such as PR-1, PR-2, and PR-5.[5] Notably, the action of BTH appears to be independent of the plant hormones ethylene and methyl jasmonate.[5] While salicylic acid (SA) is a crucial signaling molecule in SAR, BTH can activate the pathway even in plants unable to accumulate SA, suggesting it acts downstream of SA accumulation.[3][5] The activation of the SAR pathway by BTH requires the NPR1/NIM1 gene.[6] This process "primes" the plant, enabling a more rapid and robust defense response upon subsequent pathogen attack.[6]

Caption: Activation of the Systemic Acquired Resistance (SAR) pathway by this compound (BTH).

Efficacy in Crop Protection

BTH has demonstrated its efficacy in protecting various important agricultural crops. For instance, it systemically protects wheat against powdery mildew infection.[4] Furthermore, a novel derivative, N-methoxy-N-methylbenzo(1,2,3)thiadiazole-7-carboxamide (BTHWA), has shown promise in protecting zucchini against both viral and fungal pathogens under field conditions.[7]

Anticancer Activity: A Promising Frontier

Derivatives of the broader benzothiazole class have shown significant potential as anticancer agents, and emerging evidence suggests that this compound derivatives share this promise.[8][9][10] Their mechanisms of action are multifaceted, often targeting key pathways involved in tumor growth and proliferation.[8][11]

Mechanisms of Anticancer Action

Several mechanisms have been proposed for the anticancer activity of benzothiazole and related thiadiazole derivatives:

-

Inhibition of Tubulin Polymerization: Some 1,2,3-thiadiazole derivatives act as microtubule-targeting agents.[11] By binding to tubulin, they inhibit its polymerization into microtubules, which are essential for cell division. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[11]

-

Topoisomerase Inhibition: Certain benzothiazole derivatives have been identified as potent inhibitors of human DNA topoisomerase IIα.[9][12] Topoisomerases are crucial enzymes that regulate the topology of DNA during replication and transcription. Their inhibition leads to DNA damage and ultimately cell death. For example, the benzothiazole derivative BM3 was found to be a potent human topoisomerase IIα inhibitor with an IC50 value of 39 nM.[9][13] Mechanistic studies suggest that BM3 acts as a DNA minor groove-binding agent and directly interacts with the enzyme.[9][13]

-

Kinase Inhibition: Protein kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer. Benzothiazole derivatives have been investigated as inhibitors of various kinases, including receptor tyrosine kinases like VEGFR-2 and serine/threonine kinases like BRAF, which are involved in tumor angiogenesis and proliferation.[14][15][16][17]

Caption: Key anticancer mechanisms of action for benzothiadiazole and related derivatives.

Quantitative Anticancer Data

The following table summarizes the in vitro anticancer activity of selected benzothiazole derivatives. It is important to note that much of the available data is for the broader benzothiazole class, and more specific research on this compound derivatives is ongoing.

| Compound/Derivative Class | Cancer Cell Line | IC50 / GI50 (µM) | Reference |

| Benzothiazole aniline (BTA) derivatives (L1, L1Pt) | HepG2 (Liver) | L1: >137, L1Pt: >137 (in normal cells) | [11][18] |

| Substituted pyridine based benzothiazole | SKRB-3 (Breast) | 0.0012 | [19] |

| Naphthalimide-benzothiazole hybrid (67) | HT-29 (Colon) | 3.47 | [19] |

| Benzothiazole-1,3,4-thiadiazole hybrids (4a, 4f, 4l, 4r) | HCT-116 (Colon) | 7.81 - 13.54 | [20] |

| 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one derivative (7a) | MCF-7 (Breast) | 0.52 | [10] |

| Benzothiazole derivative (T2) | Human small cell lung carcinoma | Mild to moderate activity | [21] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.[3][5][22][23]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals.[5] The amount of formazan produced is proportional to the number of viable cells.[5]

Step-by-Step Methodology:

-

Cell Seeding:

-

Culture cancer cells in a suitable medium to the exponential growth phase.

-

Trypsinize and count the cells.

-

Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations.

-

Remove the old medium from the 96-well plate and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent) and a positive control (a known anticancer drug).

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

-

After the treatment period, add 10 µL of the MTT stock solution to each well.

-

Incubate the plate for 2-4 hours at 37°C to allow for formazan crystal formation.[5]

-

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT.

-

Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[5]

-

Gently shake the plate for 15-20 minutes to ensure complete dissolution.

-

-

Absorbance Measurement and Data Analysis:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.

-

References

- 1. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 2. protocols.io [protocols.io]

- 3. researchhub.com [researchhub.com]

- 4. Broth Microdilution | MI [microbiology.mlsascp.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. ias.ac.in [ias.ac.in]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. discovery.researcher.life [discovery.researcher.life]

- 12. files01.core.ac.uk [files01.core.ac.uk]

- 13. Identification of Benzothiazoles Bearing 1,3,4-Thiadiazole as Antiproliferative Hybrids Targeting VEGFR-2 and BRAF Kinase: Design, Synthesis, BIO Evaluation and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. [PDF] Benzothiazole and Chromone Derivatives as Potential ATR Kinase Inhibitors and Anticancer Agents | Semantic Scholar [semanticscholar.org]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis and Antimicrobial Activity of 1,2-Benzothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Viral Titering-Plaque Assay Protocol - Creative Biogene [creative-biogene.com]

- 20. asianpubs.org [asianpubs.org]

- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 23. Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

The 2,1,3-Benzothiadiazole Core: An In-depth Technical Guide to its Electron-Accepting Nature

Abstract

The 2,1,3-benzothiadiazole (BTD) moiety is a cornerstone in the development of advanced organic functional materials. Characterized by its fused heterocyclic structure, the BTD core is a potent electron acceptor, a property that has been extensively leveraged in the fields of organic electronics, medicinal chemistry, and sensor technology. This technical guide provides a comprehensive exploration of the fundamental electronic architecture of the BTD core, detailing its synthesis, the strategic modulation of its electron-accepting properties through substitution, and its application in donor-acceptor systems. We will delve into the causality behind experimental design for both synthesis and characterization, offering field-proven protocols for researchers, scientists, and drug development professionals.

Introduction to the 2,1,3-Benzothiadiazole (BTD) Core

First synthesized in the 19th century, 2,1,3-benzothiadiazole is a bicyclic aromatic heterocycle composed of a benzene ring fused to a 1,2,5-thiadiazole ring.[1] Its robust chemical stability and, most importantly, its inherent electron-deficient nature have made it a privileged building block in materials science.[2][3] The strong electron-withdrawing capability of the BTD unit allows for the construction of molecules with tailored electronic and photophysical properties, which is critical for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and fluorescent probes.[2][3][4][5][6]

The power of the BTD core lies in its ability to be systematically modified. Functionalization, particularly at the 4- and 7-positions of the benzene ring, allows for fine-tuning of its electronic characteristics, enabling the rational design of materials with specific functionalities.[7][8][9]

Caption: Molecular structure of the 2,1,3-benzothiadiazole (BTD) core.

The Electronic Architecture: Unpacking the Electron-Accepting Nature

The electron-accepting character of BTD stems from the fusion of the electron-rich benzene ring with the highly electron-deficient thiadiazole heterocycle. This fusion results in a significant lowering of the molecule's Lowest Unoccupied Molecular Orbital (LUMO) energy level, making it amenable to accepting electrons.

This inherent electron deficiency is a key feature in the design of "push-pull" or donor-acceptor (D-A) type molecules.[10] In such systems, an electron-donating moiety is covalently linked to the BTD acceptor. Upon photoexcitation, an efficient intramolecular charge transfer (ICT) occurs from the donor's Highest Occupied Molecular Orbital (HOMO) to the acceptor's LUMO.[10][11] This ICT process is fundamental to the operation of many organic electronic devices and sensors.[4][12] The localization of the LUMO primarily on the BTD unit is a consistent feature, even when different donor units are attached.[10]

Synthetic Strategies: Accessing BTD-Containing Molecules

The versatility of the BTD core is matched by its synthetic accessibility. The most common precursor for creating functionalized BTD systems is 4,7-dibromo-2,1,3-benzothiadiazole.[1] This intermediate is a workhorse in the field because the bromine atoms at the 4- and 7-positions are readily displaced via transition metal-catalyzed cross-coupling reactions.

Key Synthetic Approaches:

-

Palladium-Catalyzed Cross-Coupling: Reactions like the Suzuki-Miyaura and Stille couplings are extensively used to introduce a wide variety of aryl or heteroaryl donor groups onto the BTD core.[1][2][10] The Suzuki reaction is often preferred due to its mild conditions and the commercial availability of a vast library of boronic acid reagents.[2]

-

Direct C-H Arylation: More modern approaches focus on the direct functionalization of C-H bonds, offering a more atom-economical route to complex BTD derivatives.[13]

Protocol: Synthesis of a D-A-D Molecule via Suzuki Coupling

This protocol describes a general, reliable method for synthesizing a symmetrical Donor-Acceptor-Donor (D-A-D) type molecule, a common architecture in organic electronics.

Objective: To synthesize 4,7-di(thiophen-2-yl)-2,1,3-benzothiadiazole.

Materials:

-

4,7-dibromo-2,1,3-benzothiadiazole

-

Thiophene-2-boronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Water (degassed)

Procedure:

-

Inert Atmosphere: The entire reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon) to prevent the degradation of the palladium catalyst. This is a critical step; failure to exclude oxygen will result in significantly lower yields due to catalyst oxidation.

-

Reagent Setup: In a Schlenk flask, combine 4,7-dibromo-2,1,3-benzothiadiazole (1.0 eq), thiophene-2-boronic acid (2.2 eq), and potassium carbonate (3.0 eq). The excess boronic acid ensures the complete consumption of the dibromo starting material, while the base is essential for the transmetalation step in the catalytic cycle.

-

Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq).

-

Solvent Addition: Add a degassed mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio). The aqueous phase is necessary to dissolve the inorganic base, facilitating the reaction.

-

Reaction: Heat the mixture to reflux (typically 80-90 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After cooling to room temperature, add water and extract the product with an organic solvent like ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product is typically purified by column chromatography on silica gel to yield the pure D-A-D compound.

Modulating Electron-Accepting Strength: The Power of Substituents

The electron-accepting nature of the BTD core is not static; it can be precisely tuned through the introduction of substituents on the benzoid ring.[7][8][9] This tunability is a powerful tool for molecular engineering.

-

Electron-Withdrawing Groups (EWGs): Attaching strong EWGs, such as fluorine (F) or cyano (-CN) groups, to the BTD backbone significantly enhances its electron-accepting character.[11][14] Fluorination, in particular, is a widely adopted strategy in materials for organic photovoltaics as it effectively lowers both the HOMO and LUMO energy levels, which can lead to improved device performance.[11][15]

-

Electron-Donating Groups (EDGs): Conversely, attaching EDGs like methoxy (-OCH₃) or amino (-NH₂) groups can reduce the electron-accepting strength of the core.[7]

The position of the substituent is also critical. Functionalization at the 4- and 7-positions has the most pronounced effect on the frontier molecular orbitals, whereas substitution at the 5- and 6-positions has a more subtle influence.[7][8][9]

Table 1: Effect of Substituents on the Electronic Properties of BTD

| Substituent (at 4,7-positions) | Type | Effect on Electron Affinity | Resulting LUMO Level |

| -H (unsubstituted) | Neutral | Baseline | Moderate |

| -F (Fluoro) | Strong EWG | Significantly Increased | Lowered |

| -CN (Cyano) | Strong EWG | Strongly Increased | Significantly Lowered |

| -OCH₃ (Methoxy) | EDG | Decreased | Raised |

| -Br (Bromo) | Weak EWG | Slightly Increased | Slightly Lowered |

Note: This table represents general trends. Absolute values depend on the specific molecular context and measurement conditions.

Applications Driven by the Electron-Accepting Core

The unique electronic properties of the BTD core have led to its widespread use in several high-technology fields.

Organic Electronics

In organic electronics, BTD is a premier building block for creating low bandgap semiconducting polymers and small molecules for OPVs and OLEDs.[2][16][17] By pairing BTD with various electron-donating units, developers can create materials that absorb broadly across the solar spectrum.[10][17] The strong intramolecular charge transfer in BTD-based D-A materials is crucial for efficient charge separation in solar cells.[12][18]

Caption: Intramolecular Charge Transfer (ICT) in a BTD-based D-A system.

Medicinal Chemistry and Bio-imaging

The BTD core also serves as a valuable pharmacophore in drug design and as a core for fluorescent probes.[4][19] Its ability to participate in charge-transfer interactions allows for the design of fluorescent sensors that exhibit a change in their emission properties upon binding to a specific analyte, such as ions or biomolecules.[4] Furthermore, BTD derivatives have been investigated for their potential as antibacterial and antifungal agents.[19]

Experimental Characterization Protocols

To harness the potential of BTD-based materials, precise characterization of their electronic and optical properties is essential.

Cyclic Voltammetry (CV)

Objective: To determine the HOMO and LUMO energy levels of a BTD derivative, which provides a quantitative measure of its electron-donating and -accepting capabilities.

Causality: CV measures the potential at which a molecule is oxidized and reduced. The onset oxidation potential (Eₒₓ) is correlated to the HOMO level, while the onset reduction potential (EᵣₑᏧ) is correlated to the LUMO level. Using an internal standard like the Ferrocene/Ferrocenium (Fc/Fc⁺) redox couple allows for accurate determination of these energy levels relative to the vacuum level.

Protocol:

-

Solution Preparation: Prepare a ~1 mM solution of the BTD compound in a suitable, dry, and degassed electrochemical solvent (e.g., dichloromethane or acetonitrile) containing 0.1 M of a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆). The electrolyte is crucial for ensuring conductivity.

-

Cell Assembly: Assemble a three-electrode cell: a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).[20]

-

Purging: Purge the solution with an inert gas (Argon or Nitrogen) for at least 15 minutes to remove dissolved oxygen, which can interfere with the reduction scan.

-

Measurement: Scan the potential anodically (to measure oxidation) and cathodically (to measure reduction).

-

Internal Standard: After recording the voltammogram of the sample, add a small amount of ferrocene to the solution and record its voltammogram. The Fc/Fc⁺ peak is used to reference the measured potentials.

-

Data Analysis: Determine the onset potentials for oxidation and reduction from the voltammogram. Calculate the HOMO and LUMO levels using the following empirical formulas:

-

HOMO (eV) = -[Eₒₓ (vs Fc/Fc⁺) + 5.1]

-

LUMO (eV) = -[EᵣₑᏧ (vs Fc/Fc⁺) + 5.1] The value 5.1 eV is the energy level of the Fc/Fc⁺ redox couple below the vacuum level.[10]

-

Caption: Standard experimental workflow for Cyclic Voltammetry.

UV-Visible and Photoluminescence Spectroscopy

Objective: To investigate the optical properties, including the absorption and emission wavelengths and the optical bandgap.

Methodology:

-

UV-Vis Spectroscopy: A dilute solution of the BTD compound is prepared, and its absorption spectrum is recorded. The spectrum typically shows two main bands: a higher-energy peak corresponding to π-π* transitions and a lower-energy band attributed to the intramolecular charge transfer (ICT) transition.[10][21] The onset of the lowest energy absorption band can be used to calculate the optical bandgap (E₉ᵒᵖᵗ).

-

Photoluminescence (PL) Spectroscopy: The solution is excited at a wavelength within its absorption band, and the resulting emission spectrum is recorded. The difference between the absorption and emission maxima (the Stokes shift) provides insight into the geometric relaxation in the excited state.

Conclusion and Future Outlook

The 2,1,3-benzothiadiazole core is a remarkably versatile and powerful electron-accepting unit that has firmly established its importance in materials science and medicinal chemistry. Its robust nature, synthetic tractability, and tunable electronic properties make it an ideal candidate for the continued development of next-generation organic electronics and smart molecular probes. Future research will likely focus on creating novel BTD-based architectures with even stronger electron-accepting capabilities, exploring new C-H functionalization strategies for more efficient syntheses, and expanding their application into emerging fields such as theranostics and photocatalysis. The foundational principles and protocols outlined in this guide provide a solid framework for professionals aiming to innovate with this exceptional molecular building block.

References

-

Zając, D., Honisz, D., Łapkowski, M., & Sołoducho, J. (2021). 2,1,3-Benzothiadiazole Small Donor Molecules: A DFT Study, Synthesis, and Optoelectronic Properties. Molecules, 26(5), 1216. [Link]

-

da Silva, G. M., & da Silva, J. F. M. (2023). 2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks for the Design of Analyte-Sensing Optical Devices. Chemosensors, 11(10), 515. [Link]

-

Li, Z., & Wang, J. (2015). Benzothiadiazole building units in solution-processable small molecules for organic photovoltaics. Journal of Materials Chemistry A, 3(18), 9416-9432. [Link]

-

Sur, D., & Bhattacharyya, K. (1995). One-electron reduction of 2,1,3-benzothiadiazole-4,7-dicarbonitrile in aqueous solution. Journal of the Chemical Society, Perkin Transactions 2, (11), 2155-2158. [Link]

-

Neto, B. A., Lapis, A. A. M., & Dupont, J. (2010). 2,1,3-Benzothiadiazole and Derivatives: Synthesis, Properties, Reactions, and Applications in Light Technology of Small Molecules. European Journal of Organic Chemistry, 2010(24), 4545-4564. [Link]

-

Urrutia, M. P., & Dyrager, C. (2024). Tuning the Emission Properties of 2,1,3-Benzothiadiazoles via Regioselective Substitution. Chemistry – A European Journal, 30(34), e202400644. [Link]

-

Urrutia, M. P., & Dyrager, C. (2024). Tuning the Emission Properties of 2,1,3-Benzothiadiazoles via Regioselective Substitution. Chemistry – A European Journal, 30(34), e202400644. [Link]

-

Semantic Scholar. (n.d.). Benzothiadiazole-Centered Donor-Acceptor-Donor Systems: Synthesis, Characterization, and PFAS-Induced Fluorochromism. [Link]

-

Zhang, Y., Song, J., Qu, J., Qian, P.-C., & Wong, W.-Y. (2021). Recent progress of electronic materials based on 2,1,3-benzothiadiazole and its derivatives: synthesis and their application in organic light-emitting diodes. Science China Chemistry, 64(3), 341-357. [Link]

-

Wikipedia. (n.d.). 2,1,3-Benzothiadiazole. [Link]

-

ResearchGate. (n.d.). ChemInform Abstract: 2,1,3-Benzothiadiazole and Derivatives: Synthesis, Properties, Reactions, and Applications in Light Technology of Small Molecules. [Link]

-

Urrutia, M. P., & Dyrager, C. (2024). Tuning the Emission Properties of 2,1,3‐Benzothiadiazoles via Regioselective Substitution. Chemistry – A European Journal. [Link]

-

Çal, B. (2017). Design, Synthesis and Characterization of 2,1,3-Benzothiadiazole Comprising Polymers: The Effect of Bridging Units on the Optoelectronic Properties. Middle East Technical University. [Link]

-

ResearchGate. (n.d.). Donor-Acceptor-Donor Type Derivatives of Benzothiadiazole as Multifunctional Materials for Optoelectronic Devices. [Link]

-

Boeré, R. T. (2014). Synthesis and characterization of benzo-2,1,3-thiadiazole derivatives and their metal complexes. University of Lethbridge. [Link]

-

Zając, D., Honisz, D., Łapkowski, M., & Sołoducho, J. (2021). 2,1,3-Benzothiadiazole Small Donor Molecules: A DFT Study, Synthesis, and Optoelectronic Properties. Molecules, 26(5), 1216. [Link]

-

Chen, H., Gu, W., Ma, F., Zhang, J., & Chen, Z. (2017). 2,1,3-Benzothiadiazole-5,6-dicarboxylicimide-Based Polymer Semiconductors for Organic Thin-Film Transistors and Polymer Solar Cells. ACS Applied Materials & Interfaces, 9(48), 42167–42178. [Link]

-

Chen, H., Gu, W., Ma, F., Zhang, J., & Chen, Z. (2017). 2,1,3-Benzothiadiazole-5,6-dicarboxylicimide-Based Polymer Semiconductors for Organic Thin-Film Transistors and Polymer Solar Cells. ACS applied materials & interfaces, 9(48), 42167-42178. [Link]

-

Zhang, G., & He, C. (2022). Benzothiadiazole-based Conjugated Polymers for Organic Solar Cells. Acta Polymerica Sinica, 53(11), 1363-1377. [Link]

-

Urrutia, M. P., & Dyrager, C. (2024). Tuning the Emission Properties of 2,1,3-Benzothiadiazoles via Regioselective Substitution. Chemistry - A European Journal, 30(34), e202400644. [Link]

-

Urrutia, M. P., & Dyrager, C. (2022). Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity. The Journal of Organic Chemistry, 87(21), 14337–14349. [Link]

-

ResearchGate. (n.d.). Novel applications of functionalized 2,1,3-benzothiadiazoles for coordination chemistry and crystal engineering. [Link]

-

Larsen, C. B., Gaceur, M., & Nielsen, C. B. (2015). Effect of Fluorination of 2,1,3-Benzothiadiazole. The Journal of Organic Chemistry, 80(9), 4697–4704. [Link]

-

ResearchGate. (n.d.). New electron-deficient 2,1,3-benzothiadiazole-cored donor–acceptor compounds: Synthesis, photophysical and electroluminescent properties. [Link]

-

Zotti, G., Zecchin, S., Schiavon, G., & Berlin, A. (2004). Electrochemical and Spectroelectrochemical Properties of a New Donor–Acceptor Polymer Containing 3,4-Dialkoxythiophene and 2,1,3-Benzothiadiazole Units. Chemistry of Materials, 16(18), 3449-3455. [Link]

-

Urrutia, M. P., & Dyrager, C. (2022). Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity. The Journal of Organic Chemistry, 87(21), 14337–14349. [Link]

-

Lihumis, H. S., Al-Masoudi, W. A., & Al-Amiery, A. A. (2022). A Review on Recent Development and biological applications of benzothiazole derivatives. Progress in Chemical and Biochemical Research, 5(2), 147-164. [Link]

-

Jana, A., Gayen, S., Baidya, A., Karothu, D. P., Al-Zahrani, F. A. M., D'Souza, F., & Ghosh, H. N. (2024). Novel Benzothiadiazole-based Donor-Acceptor Systems: Synthesis, Ultrafast Charge Transfer and Separation Dynamics. Chemistry – A European Journal. [Link]

-

Zhang, Y., Song, J., Qu, J., Qian, P.-C., & Wong, W.-Y. (2021). Recent progress of electronic materials based on 2,1,3-benzothiadiazole and its derivatives: synthesis and their application in organic light-emitting diodes. Science China Chemistry, 64(3), 341-357. [Link]

-

Drapala, J., Sadocha, A., Cyranski, M. K., Zagorska, M., Pron, A., & Kulszewicz-Bajer, I. (2025). Intramolecular through-space versus through-bond charge transfer in new donor-carbazole-acceptor type luminophores. Journal of Materials Chemistry C. [Link]

Sources

- 1. 2,1,3-Benzothiadiazole - Wikipedia [en.wikipedia.org]

- 2. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. 2,1,3‐Benzothiadiazole and Derivatives: Synthesis, Properties, Reactions, and Applications in Light Technology of Small Molecules | Semantic Scholar [semanticscholar.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. uu.diva-portal.org [uu.diva-portal.org]

- 8. Tuning the Emission Properties of 2,1,3-Benzothiadiazoles via Regioselective Substitution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Novel Benzothiadiazole-based Donor-Acceptor Systems: Synthesis, Ultrafast Charge Transfer and Separation Dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. open.metu.edu.tr [open.metu.edu.tr]

- 16. Benzothiadiazole building units in solution-processable small molecules for organic photovoltaics - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 17. Benzothiadiazole-based Conjugated Polymers for Organic Solar Cells [cjps.org]

- 18. 2,1,3-Benzothiadiazole-5,6-dicarboxylicimide-Based Polymer Semiconductors for Organic Thin-Film Transistors and Polymer Solar Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pcbiochemres.com [pcbiochemres.com]

- 20. mdpi.com [mdpi.com]

- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide to 1,2,3-Benzothiadiazole: A Privileged Scaffold in Medicinal Chemistry

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Concept of the Privileged Scaffold

In the landscape of medicinal chemistry, the term "privileged scaffold" refers to a molecular framework that is capable of binding to multiple, often unrelated, biological targets with high affinity. These structures represent a validated starting point in drug discovery, offering a significant advantage in the quest for novel therapeutics. The 1,2,3-benzothiadiazole core, a bicyclic aromatic heterocycle, has emerged as one such scaffold. Its unique electronic properties, rigid planarity, and synthetic tractability have made it a cornerstone for the development of a diverse array of biologically active compounds. This guide provides a comprehensive exploration of the this compound nucleus, from its fundamental chemistry to its application in crafting next-generation therapeutic agents.

The this compound Core: Structure and Properties

The this compound molecule is composed of a benzene ring fused to a 1,2,3-thiadiazole ring.[1] This fusion results in a planar, aromatic 10-pi electron system, analogous to naphthalene.[1]

Key Physicochemical Characteristics:

-

Appearance: The parent compound is a colorless solid.[1]

-

Solubility: It is generally soluble in organic solvents.[1]

-

Aromaticity and Stability: The molecule's planarity and 10-electron system confer significant aromatic stability. The N-N and S-N bond distances are indicative of multiple bond character.[1]

-

Basicity: this compound is a very weak base with a pKa of 2.84 ± 0.04. Protonation typically occurs at the N3 position.[3] This low basicity is a critical feature, influencing the molecule's pharmacokinetic profile and its ability to cross biological membranes.

-

Reactivity: The scaffold is significantly less nucleophilic than naphthalene, making reactions like nitration slow.[1] This stability necessitates that many derivatives are synthesized from precursors that already contain the desired substituents.[1]

Caption: Core structure of this compound with IUPAC numbering.

Synthesis of the this compound Scaffold

The synthetic accessibility of a scaffold is paramount to its utility in medicinal chemistry. The this compound core can be reliably constructed through several established methods. The choice of synthetic route is often dictated by the availability of starting materials and the desired substitution pattern on the final molecule.

Primary Synthetic Routes:

-

Diazotization of 2-Aminothiophenol: This is the most direct and classical method, first reported in 1887.[1] It involves the reaction of 2-aminothiophenol with sodium nitrite in an acidic medium. The causality here is straightforward: the amino group is converted into a diazonium salt, which then rapidly cyclizes with the adjacent thiol group to form the stable thiadiazole ring.

-

The Herz Reaction: This method offers the advantage of using more readily available anilines as precursors.[1] The aniline is first treated with disulfur dichloride (S₂Cl₂) to form an intermediate 1,3,2-benzothiazathiolium salt. Subsequent diazotization completes the formation of the this compound ring.[1][4] This two-step process allows for the construction of the core from simpler starting materials, broadening the scope of accessible derivatives.

Caption: General workflow for the synthesis via diazotization.

Experimental Protocol: Synthesis of this compound

This protocol describes the diazotization of 2-aminothiophenol. It is a self-validating system where the successful formation of the product can be confirmed by standard analytical techniques based on its known properties.

Materials:

-

2-Aminothiophenol

-

Sodium Nitrite (NaNO₂)

-

Concentrated Hydrochloric Acid (HCl)

-

Water (H₂O)

-

Ethyl Acetate

-

Saturated Saline Solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Reaction vessel, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

Procedure:

-

Preparation: In a suitable reaction vessel equipped with a magnetic stirrer and placed in an ice bath, prepare a solution of 2-aminothiophenol in dilute hydrochloric acid. The acid serves to protonate the amine, making it soluble and ready for diazotization.

-

Diazotization: While maintaining the temperature between 0-5 °C, slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise. The low temperature is critical to prevent the premature decomposition of the unstable diazonium salt intermediate. Stir vigorously. The reaction is typically complete within 30-60 minutes.

-

Reaction Completion & Extraction: Monitor the reaction by testing for the presence of nitrous acid. Once complete, transfer the reaction mixture to a separatory funnel. Extract the product into an organic solvent like ethyl acetate (3x).[5] The organic layers are combined.

-

Washing: Wash the combined organic layers with water and then with a saturated saline solution to remove any remaining acid and inorganic salts.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by crystallization from a suitable solvent like petroleum ether to yield pure this compound as a colorless solid.[5]

-

Characterization: Confirm the identity and purity of the final product using techniques such as NMR, FT-IR, and Mass Spectrometry, and by measuring its melting point (36–37 °C).[1]

Medicinal Chemistry Applications: A Scaffold of Diverse Activity

The true value of this compound lies in its remarkable versatility as a pharmacophore. By decorating the core structure with various functional groups, chemists have developed derivatives with potent activities against a wide spectrum of diseases.

Anticancer Activity

Benzothiazole derivatives, including the 1,2,3-isomer, are a significant class of anticancer agents.[6] Their planar structure allows them to intercalate with DNA or bind to the active sites of key enzymes involved in cancer progression.

-

Mechanism of Action: The anticancer effects of these derivatives are often multi-faceted.[7] Some compounds function as potent inhibitors of crucial cellular targets such as tubulin polymerization, topoisomerase, and various protein kinases like Epidermal Growth Factor Receptor (EGFR).[8][9] For instance, novel 1,2,3-triazole benzothiazole derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells.[8]

-

Structure-Activity Relationship (SAR):

-

Substitution at the 2-position of the related benzothiazole ring is a common strategy for developing potent agents.[10]

-

Hybrid molecules, such as those combining the benzothiazole scaffold with 1,2,3-triazole and hydrazone or thiosemicarbazone moieties, have shown potent EGFR inhibitory activity.[9]

-

The introduction of specific side chains can enhance activity against particular cancer cell lines, such as esophageal, lung, breast, and renal cancers.[11]

-

Table 1: Representative Anticancer Benzothiazole Derivatives and Their Targets

| Derivative Class | Target | Cancer Cell Line Examples | Reference |

| 1,2,3-Triazole Benzothiazole Hybrids | Tubulin Polymerization | Kyse30, EC-109 (Esophageal) | [8] |

| Benzothiazole-Thiadiazole Hybrids | Apoptosis Induction | HT-1376 (Bladder), HT-29 (Colorectal) | [12] |

| 2-Amino-Benzothiazole Derivatives | AKT/ERK Signaling | A431 (Skin), A549 (Lung) | [13] |

| Benzothiazole-based Hydrazones | EGFR Kinase | A549 (Lung), PC-3 (Prostate) | [9] |

Antimicrobial Activity

The emergence of drug-resistant pathogens presents a global health crisis, necessitating the discovery of new antimicrobial agents.[14] Benzothiazole derivatives have demonstrated broad-spectrum activity against various bacteria and fungi.[15][16]

-

Mechanism of Action: The antimicrobial action is often attributed to the inhibition of essential microbial enzymes. Documented targets include DNA gyrase, dihydropteroate synthase (DHPS), and dihydrofolate reductase, which are all critical for microbial survival and replication.[14][17] The sulfur and nitrogen atoms in the heterocyclic ring are thought to play a key role in coordinating with metal ions in enzyme active sites.

-

Structure-Activity Relationship (SAR):

-

Substitutions at the 2nd, 5th, and 6th positions of the benzothiazole ring are crucial for modulating antimicrobial activity.[18]

-

The incorporation of thiazolidin-4-one or pyrazole moieties can significantly enhance antibacterial efficacy.[17][18]

-

SAR studies indicate that electron-withdrawing groups (e.g., nitro groups) or halogen substitutions on the benzothiazole ring can increase activity against certain strains.[18]

-

Antiviral Activity

The benzothiazole scaffold is a promising framework for the development of antiviral drugs.[19][20] Its derivatives have shown efficacy against a range of viruses, including Herpes Simplex Virus (HSV), Human Immunodeficiency Virus (HIV), and influenza.[20][21]

-

Mechanism of Action: The antiviral mechanisms are diverse. Some derivatives inhibit viral enzymes like neuraminidase in the influenza virus, while others can interfere with viral entry or replication processes, such as inhibiting HIV integrase nuclear translocation.[21]

-

Structure-Activity Relationship (SAR): The antiviral potency is highly dependent on the nature and position of substituents. For example, specific pyrimido[2,1-b]benzothiazole derivatives have demonstrated significant anti-HSV activity.[21] The ability of the benzothiazole core to successfully bind to viral proteins is a key factor in its antiviral effect.[19]

Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases, including cancer and autoimmune disorders.[22] Benzothiazole derivatives have been investigated as potent anti-inflammatory agents.[23][24]

-

Mechanism of Action: A primary mechanism for their anti-inflammatory effect is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key mediator of the inflammatory response.[24] Some derivatives also suppress the production of pro-inflammatory cytokines like TNF-α and IL-6 by inhibiting signaling pathways such as NF-κB.[13][25]

-

Structure-Activity Relationship (SAR): The introduction of carboxamide and sulphonamide moieties has yielded derivatives with significant in vivo anti-inflammatory and analgesic effects with reduced ulcerogenic potential compared to traditional NSAIDs.[26]

Advanced Protocols: Biological Evaluation

Validating the biological activity of synthesized compounds is a critical step in drug discovery. The following protocol for the MTT assay is a standard, reliable method for assessing the cytotoxic (anticancer) effects of novel this compound derivatives.

Experimental Protocol: MTT Assay for In Vitro Anti-Proliferative Activity

This protocol provides a framework for evaluating the ability of a test compound to inhibit the proliferation of cancer cells. The principle relies on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in living cells to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

-

Cancer cell line (e.g., A549, HCT-116)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Test compound (benzothiazole derivative) dissolved in DMSO

-

96-well microtiter plates

-

Microplate reader (570 nm)

Procedure:

-

Cell Seeding: Harvest logarithmically growing cancer cells using trypsin-EDTA. Count the cells and seed them into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the benzothiazole test compound in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations (e.g., 0.1 to 100 µM). Include wells with medium only (blank), cells with medium containing DMSO (vehicle control), and cells with a known anticancer drug (positive control).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

-

MTT Addition: After the incubation period, remove the treatment medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for another 4 hours. During this time, viable cells will convert the MTT into formazan crystals.

-

Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%). This quantitative data provides a robust measure of the compound's anti-proliferative potency.

Future Perspectives and Conclusion

The this compound scaffold has unequivocally established its status as a privileged structure in medicinal chemistry. Its synthetic accessibility and rigid, planar geometry provide an ideal foundation for the rational design of targeted therapeutic agents. Research has demonstrated its potential in oncology, infectious diseases, and inflammatory conditions.

The path forward will likely focus on several key areas:

-

Target Specificity: Moving beyond broad cytotoxicity to designing derivatives that inhibit specific isoforms of kinases or other enzymes to reduce off-target effects and improve safety profiles.

-

Pharmacokinetic Optimization: Modifying the scaffold to enhance properties like solubility, metabolic stability, and oral bioavailability.

-

Combination Therapies: Exploring the synergistic effects of benzothiazole derivatives with existing drugs to overcome resistance and enhance therapeutic outcomes, as has been shown with agents like gemcitabine.[27]

References

-

This compound - Wikipedia. Available from: [Link]

-

Poesche, W. H. 1,2,3-Benzothiadiazolium salts. Part II. The basicity of this compound. Journal of the Chemical Society B: Physical Organic. 1966. Available from: [Link]

-

Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein - RSC Medicinal Chemistry (RSC Publishing). Available from: [Link]

-

Review of synthesis and medicinal importance of 1,3-benzothiazole. Available from: [Link]

-

This compound | C6H4N2S | CID 67505 - PubChem. Available from: [Link]

-

Biological evaluation and characterization of benzothiazole derivatives. Available from: [Link]

-

Bhagdev, K., & Sarkar, S. Biological Screening and Structure Activity relationship of Benzothiazole. Research Journal of Pharmacy and Technology. 2022; 15(4):1901-9. Available from: [Link]

-

Gyűjtő, I., Simig, G., & Mezei, T. Synthesis and Chemistry of 1,2,3-Benzothiadiazine 1,1-Dioxide Derivatives: A Comprehensive Overview. Molecules. 2020; 25(15):3348. Available from: [Link]

-

1,2,3-Benzothiadiazoles. Part I. A simplified synthesis of 1,2,3-benzothiadiazoles - Journal of the Chemical Society C: Organic (RSC Publishing). Available from: [Link]

-

A novel synthesis of hydroxy-1,2,3-benzothiadiazoles - Journal of the Chemical Society C: Organic (RSC Publishing). Available from: [Link]

-

Kamal, A., et al. Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry. 2019; 34(1): 1618-1638. Available from: [Link]

-

Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein - PMC. Available from: [Link]

-

Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. Bentham Science. Available from: [Link]

-

Design, Synthesis, Molecular Modeling and Biological Evaluation of Novel Benzothiazole-Based 1,3,4-Thiadiazole Derivatives as Potential Anticancer Agents - PubMed. Available from: [Link]

-

Bhagdev, K., et al. Benzothiazole Moiety and Its Derivatives as Antiviral Agents. Molecules. 2022; 27(1):24. Available from: [Link]

-

Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - MDPI. Available from: [Link]

-

Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. Journal of Chemical Reviews. 2024; 6(2). Available from: [Link]

-

Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC. Available from: [Link]

-

Gil, D. L., Ferreira, J., & Reynafarje, B. The 1,2,3-benzothiadiazoles. A new type of compound acting on coupling site I, in rat liver mitochondria. Xenobiotica. 1980; 10(1):7-15. Available from: [Link]

-

(PDF) Benzothiazole derivatives as anticancer agents - ResearchGate. Available from: [Link]

-

Benzothiazoles as potential antiviral agents - PMC. Available from: [Link]

-

Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PubMed. Available from: [Link]

-

Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme - MDPI. Available from: [Link]

-

Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - Frontiers. Available from: [Link]

-

Recent insights into antibacterial potential of benzothiazole derivatives - PMC. Available from: [Link]

-

(PDF) Synthesis and Chemistry of 1,2,3-Benzothiadiazine 1,1-Dioxide Derivatives: A Comprehensive Overview - ResearchGate. Available from: [Link]

-

Benzothiazole moieties and their derivatives as antimicrobial and antiviral agents: A mini-review - ResearchGate. Available from: [Link]

-

Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies - PMC. Available from: [Link]

-

Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction - NIH. Available from: [Link]

-

Design, synthesis and biological evaluation of 1,2,3-triazole benzothiazole derivatives as tubulin polymerization inhibitors with potent anti-esophageal cancer activities - PubMed. Available from: [Link]

-

Benzothiazoles as potential antiviral agents | Request PDF - ResearchGate. Available from: [Link]

-

Benzothiazole derivatives as anticancer agents - PubMed. Available from: [Link]

-

Experimental and In Silico Evaluation of New Heteroaryl Benzothiazole Derivatives as Antimicrobial Agents - PMC. Available from: [Link]

-

Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis - MDPI. Available from: [Link]

-

Benzothiazole: As an Antiviral Agent - Sciforum : Event management platform. Available from: [Link]

-